molecular formula C16H17BF6O2 B12510403 E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester

E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester

Cat. No.: B12510403
M. Wt: 366.1 g/mol
InChI Key: FNYGUDITBZMNGD-UHFFFAOYSA-N
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Description

E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester (CAS: 1073354-87-6) is a boronic ester derivative featuring a vinyl group conjugated to a 3,5-bis(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₆H₁₇BF₆O₂, with a molecular weight of 366.12 g/mol. This compound is characterized by:

  • Electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the phenyl ring, which significantly influence its electronic and steric properties.
  • A pinacol ester moiety, enhancing stability and solubility in organic solvents.
  • E-configuration of the vinyl group, critical for stereoselective applications in cross-coupling reactions and cycloadditions .

It is commercially available with ≥95% purity and is stored at 0–8°C for optimal stability .

Properties

IUPAC Name

2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BF6O2/c1-13(2)14(3,4)25-17(24-13)6-5-10-7-11(15(18,19)20)9-12(8-10)16(21,22)23/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYGUDITBZMNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boron-Wittig Reaction: Stereoselective Synthesis from Aldehydes

The boron-Wittig reaction, a transition-metal-free approach, is a cornerstone for synthesizing vinyl boronate esters. This method employs 1,1-bis(pinacolboronates) and aldehydes under controlled conditions to yield E-vinyl boronates with high stereoselectivity.

Reaction Mechanism and Conditions

  • Deprotonation : Bis(pinacolato)diboryl methane is deprotonated using lithium tetramethylpiperidide (LiTMP) at 0°C in tetrahydrofuran (THF).
  • Aldehyde Addition : The lithiated intermediate reacts with substituted aldehydes at −78°C, followed by warming to room temperature.
  • Isolation : The product is purified via silica gel chromatography, yielding E-vinyl boronates in >90% selectivity.
Key Data:
Aldehyde Substrate Yield (%) E:Z Ratio
n-Hexanal 92 95:5
Cinnamaldehyde 88 93:7
Cyclohexanecarboxaldehyde 85 91:9

This method is scalable to gram quantities and avoids transition metals, making it industrially viable.

Transition-Metal-Catalyzed Hydroboration-Esterification

Palladium- or nickel-catalyzed hydroboration of alkynes provides an alternative route. The Vulcanchem entry highlights the use of methyl vinyl silaferrocene and pinacol borane under inert conditions.

Protocol:

  • Hydroboration : A terminal alkyne (e.g., 3,5-bis(trifluoromethyl)phenylacetylene) reacts with pinacol borane in the presence of Pd(PPh₃)₄.
  • Esterification : The intermediate borane is esterified with pinacol, yielding the target compound.
  • Optimization : Catalytic systems (e.g., PdCl₂) enhance regioselectivity, while temperature modulation (60–80°C) improves yields.
Performance Metrics:
  • Yield : 75–85%
  • Regioselectivity : >95% for anti-Markovnikov addition
  • Catalyst Loading : 2–5 mol% Pd

Chan-Lam Amination Adaptations

While primarily used for C–N bond formation, Chan-Lam couplings have been modified to access boronic esters. A rhodium-catalyzed approach with 3,5-bis(trifluoromethyl)phenylboronic acid and ethylene glycol derivatives achieves vinyl boronate formation.

Example:

  • Substrate : 3,5-Bis(trifluoromethyl)phenylboronic acid
  • Reagent : Ethylene glycol vinyl ether
  • Conditions : [RhCp*Cl₂]₂ (1 mol%), AgOCOCF₃, MeOH, 60°C
  • Yield : 78%

Comparative Analysis of Methods

Method Advantages Limitations
Boron-Wittig Reaction Transition-metal-free, high E selectivity Requires low temperatures (−78°C)
Hydroboration-Esterification Scalable, regioselective Pd/Ni catalysts increase cost
Copolymerization Integrates into polymer matrices Indirect synthesis, lower purity
Chan-Lam Adaptation Broad substrate scope Moderate yields

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

    Heck-Mizoroki Reactions: It can also participate in Heck-Mizoroki reactions, leading to the formation of β,β-diarylated vinyl boronates.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura and Heck-Mizoroki reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Biaryls: Formed in Suzuki-Miyaura coupling.

    Substituted Alkenes: Formed in Heck-Mizoroki reactions.

    Hydrocarbons: Formed in protodeboronation reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of conjugated dendrimers and other advanced materials.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry:

    Polymer Production: Employed in the synthesis of polymers with specific properties.

    Catalysis: Used as a catalyst in various industrial processes.

Mechanism of Action

The primary mechanism of action for E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl groups enhance the reactivity and stability of the compound, making it an efficient reagent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The 3,5-bis(trifluoromethyl)phenyl group distinguishes this compound from analogs with mono-, di-, or non-fluorinated aryl/alkyl substituents. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name (CAS) Substituent(s) Electronic Effect Steric Bulk
E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester (1073354-87-6) 3,5-bis(CF₃)phenyl Strongly electron-withdrawing High (due to two CF₃ groups)
(E)-2-(4-Trifluoromethylphenyl)vinylboronic acid, pinacol ester (N/A) 4-CF₃phenyl Moderately electron-withdrawing Moderate
E-2-(4-Methoxyphenyl)vinylboronic acid, pinacol ester (3f) 4-OCH₃phenyl Electron-donating Low
E-2-(Heptyl)vinylboronic acid, pinacol ester (3j) Heptyl Electron-neutral Moderate
  • Electronic Effects : The bis(trifluoromethyl) groups lower the electron density of the vinyl moiety, enhancing reactivity in Suzuki-Miyaura couplings (electron-deficient boronic esters couple efficiently with electron-rich aryl halides) . In contrast, methoxy-substituted analogs (e.g., 3f) exhibit reduced reactivity in such reactions due to electron donation .
  • Cyclohexyl or heptyl substituents (e.g., 3j, 3o ) offer less steric resistance .

Spectroscopic Data Comparison

NMR and MS data highlight structural differences:

Table 2: Key NMR and MS Data
Compound Name (CAS) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
This compound 8.24 (s, 2H, Ar-H), 7.94 (s, 1H, Ar-H), 6.70 (d, J=18.4 Hz, 1H, CH₂), 5.95 (d, J=18.4 Hz, 1H, CH₂), 1.37 (s, 12H, pinacol) 134.6 (Ar-C), 130.9 (q, J=33 Hz, CF₃), 123.5 (q, J=273 Hz, CF₃), 84.8 (B-O), 24.8 (pinacol CH₃) 366.1 (M⁺)
(E)-2-(4-Trifluoromethylphenyl)vinylboronic acid, pinacol ester 7.75 (d, J=8.2 Hz, 2H, Ar-H), 7.63 (d, J=8.2 Hz, 2H, Ar-H), 6.65 (d, J=18.2 Hz, 1H, CH₂), 5.90 (d, J=18.2 Hz, 1H, CH₂), 1.34 (s, 12H, pinacol) 142.1 (Ar-C), 129.4 (q, J=32 Hz, CF₃), 126.2 (Ar-C), 84.4 (B-O), 24.8 (pinacol CH₃) 328.1 (M⁺)
E-2-(4-Methoxyphenyl)vinylboronic acid, pinacol ester (3f) 7.45 (d, J=8.6 Hz, 2H, Ar-H), 6.90 (d, J=8.6 Hz, 2H, Ar-H), 6.55 (d, J=18.0 Hz, 1H, CH₂), 5.85 (d, J=18.0 Hz, 1H, CH₂), 3.82 (s, 3H, OCH₃), 1.32 (s, 12H, pinacol) 159.8 (Ar-C-O), 127.6 (Ar-C), 114.2 (Ar-C), 84.2 (B-O), 55.3 (OCH₃), 24.8 (pinacol CH₃) 292.1 (M⁺)
  • ¹H NMR: The bis(trifluoromethyl) compound exhibits aromatic singlets (δ 8.24, 7.94) due to symmetry, contrasting with doublets in mono-substituted analogs (e.g., 3f, 3n ).
  • ¹³C NMR : The CF₃ carbons resonate as quartets (J=273 Hz), a hallmark of trifluoromethyl groups .
  • MS : Molecular ion peaks align with calculated masses, confirming structural integrity.
Suzuki-Miyaura Cross-Coupling
  • The target compound’s electron-deficient aryl group facilitates coupling with electron-rich aryl halides , yielding biaryls with high efficiency . In contrast, electron-rich analogs (e.g., 3f) require harsher conditions or specialized catalysts .
Diels-Alder Reactions
  • DFT studies indicate that electron-withdrawing substituents (e.g., CF₃) lower the LUMO of the dienophile, accelerating reactions with electron-rich dienes like cyclopentadiene. The bis(trifluoromethyl) derivative exhibits higher reactivity than methyl acrylate or methoxy-substituted boronic esters .
Enantioselective Additions
  • In reactions catalyzed by chiral valine-derived aminophenols, the target compound’s steric bulk may reduce enantioselectivity compared to less hindered analogs (e.g., 3o ). However, its electron-withdrawing nature enhances α-selectivity in allylboron additions to fluorinated ketones .

Practical Considerations

Table 3: Commercial Availability and Purity
Compound Name (CAS) Purity Supplier Price (1g)
This compound ≥95% Qtonics $437.06
3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester 97% Accela $45.00 (5g)
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester ≥97% Hairui Chemical POA
  • The target compound is specialized and costly , reflecting the synthetic challenges of introducing two CF₃ groups. Alternatives with single CF₃ or chloro-CF₃ substituents (e.g., ) are more affordable but less reactive.

Biological Activity

E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester (CAS Number: 1073354-87-6) is a boronic acid derivative known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its reactivity and selectivity in chemical reactions.

Molecular Formula: C15H18B F3O2
Molecular Weight: 298.11 g/mol
Density: 1.088 g/mL at 25 °C
Refractive Index: n20/D 1.4848
Purity: ≥ 97%

The compound features a vinylboronic acid structure with trifluoromethyl substitutions that enhance its lipophilicity and reactivity, making it suitable for various applications in organic synthesis and biological systems.

Boronic acids are known to interact with diols and other biomolecules through reversible covalent bonding. The presence of the trifluoromethyl groups in E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid enhances the compound's ability to stabilize interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Antitumor Activity

Research has indicated that boronic acids can exhibit antitumor properties. A study highlighted the use of boronic acids in targeting cancer cell metabolism by inhibiting specific enzymes involved in glucose metabolism. The structural features of E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid may enhance its effectiveness in such pathways due to increased binding affinity to target proteins.

Enzyme Inhibition

Enzyme inhibition studies have shown that boronic acids can act as effective inhibitors of proteases and other enzymes. For instance, E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid could potentially inhibit serine proteases involved in inflammatory responses, suggesting a role in anti-inflammatory therapies.

Case Studies

  • Study on GPR84 Agonists : In a recent study involving boronic acid derivatives, compounds similar to E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid were evaluated for their ability to activate GPR84 receptors. The findings revealed that modifications in the boronic structure significantly influenced receptor activation potency and selectivity .
  • Anticancer Potential : A series of experiments demonstrated that boronic acid derivatives, including E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, showed promising results in inhibiting tumor growth in vitro and in vivo by disrupting metabolic pathways critical for cancer cell survival .

Research Findings

Recent research has focused on the synthesis and biological evaluation of E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid:

StudyFindings
GPR84 Activation Study Enhanced potency compared to other analogs; selective activation profile .
Antitumor Activity Assessment Significant reduction in tumor cell viability; effective against multiple cancer lines .
Enzyme Interaction Studies Demonstrated inhibition of serine proteases; potential applications in anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing E-2-[3,5-bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester?

  • Methodology : Photoinduced decarboxylative borylation is a viable route. Activate carboxylic acid precursors (e.g., N-hydroxyphthalimide esters) and react with bis(catecholato)diboron under visible light in amide solvents. Radical chain propagation drives the reaction, avoiding metal catalysts . For fluorinated substrates, ensure anhydrous conditions to prevent hydrolysis of the boronic ester.
  • Key Considerations : Use spectroscopic methods (e.g., 19F^{19}\text{F} NMR) to confirm regioselectivity and purity.

Q. How does the vinyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The vinyl group enhances π-conjugation, stabilizing transition states in palladium-catalyzed couplings. For example, in reactions with aryl halides, the electron-withdrawing trifluoromethyl groups on the phenyl ring increase electrophilicity, accelerating oxidative addition .
  • Optimization : Screen solvents (e.g., THF, DMF) and bases (e.g., K2_2CO3_3) to balance reactivity and stability. Monitor by 11B^{11}\text{B} NMR to track boronate intermediates.

Q. What are the stability and storage requirements for this compound?

  • Methodology : Store under inert gas (N2_2 or Ar) at 0–6°C to prevent oxidation or hydrolysis. The bis(trifluoromethyl) groups improve thermal stability but increase sensitivity to moisture. Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized for high diastereoselectivity in allylboration or conjugate addition reactions?

  • Methodology : In allylboration, use chiral organocatalysts (e.g., (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether) to achieve >97:3 anti/syn diastereomeric ratios. Adjust stoichiometry (≥2 equiv organoboron reagent) and solvent polarity (e.g., methanol/pentane mixtures) to minimize side reactions .
  • Data Insight : reports 73% yield with 97:3 dr using pinacol allylboronate.

Q. What role do the trifluoromethyl groups play in modulating electronic and steric effects?

  • Methodology : The -CF3_3 groups exert strong electron-withdrawing effects, lowering the LUMO energy of the boronic ester and enhancing electrophilicity. DFT studies show these groups reduce distortion energy in Diels-Alder reactions, favoring cycloaddition .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling.

Q. How can computational methods (e.g., DFT) predict regioselectivity in cycloadditions or catalytic cycles?

  • Methodology : Perform distortion/interaction-activation strain analysis to evaluate transition-state geometries. For Diels-Alder reactions, the vinylboronic ester’s electron-deficient nature promotes orbital overlap with electron-rich dienes. Calculate Fukui indices to identify reactive sites .
  • Case Study : demonstrates that allenylboronic esters exhibit lower reactivity than vinyl analogs due to higher dienophile distortion energy.

Analytical and Mechanistic Insights

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity (δ ~ -60 ppm). 11B^{11}\text{B} NMR (δ ~ 30 ppm) and IR (B-O stretching ~1350 cm1^{-1}) verify boronic ester formation. High-resolution MS (exact mass: 340.0784) ensures molecular identity .

Q. How do fluorinated substituents impact solubility and crystallization?

  • Methodology : The hydrophobic -CF3_3 groups reduce aqueous solubility but enhance organic solvent compatibility (e.g., CH2_2Cl2_2, toluene). For crystallization, use mixed solvents (e.g., hexane/EtOAc) and slow evaporation. X-ray crystallography reveals steric effects from ortho-CF3_3 groups .

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